N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE
Overview
Description
N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties .
Scientific Research Applications
N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of ethanesulfonyl chloride with 4-aminocyclohexylamine under basic conditions can yield the desired compound. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Mechanism of Action
The mechanism of action of N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ETHANESULFONAMIDOCYCLOHEXYL)ETHANE-1-SULFONAMIDE include other sulfonamides such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Properties
IUPAC Name |
N-[4-(ethylsulfonylamino)cyclohexyl]ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-3-17(13,14)11-9-5-7-10(8-6-9)12-18(15,16)4-2/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWIIDWVKVBNFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCC(CC1)NS(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.